molecular formula C17H13Cl2N3O3S B2997467 5-(2,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide CAS No. 708996-70-7

5-(2,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide

Cat. No.: B2997467
CAS No.: 708996-70-7
M. Wt: 410.27
InChI Key: HXUUXXCBHKPDPX-UHFFFAOYSA-N
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Description

This compound features a furan-3-carboxamide backbone substituted with a 2,5-dichlorophenyl group at position 5 and a methyl group at position 2 of the furan ring. The amide nitrogen is linked to a 1,2,4-thiadiazol-5-yl moiety bearing a 2-oxopropyl substituent at position 2.

Properties

IUPAC Name

5-(2,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3S/c1-8(23)5-15-20-17(26-22-15)21-16(24)11-7-14(25-9(11)2)12-6-10(18)3-4-13(12)19/h3-4,6-7H,5H2,1-2H3,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUUXXCBHKPDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=NC(=NS3)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the furan ring through the Paal-Knorr reaction, followed by the introduction of the 2,5-dichlorophenyl group via electrophilic aromatic substitution. The thiadiazole moiety is then introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-diones.

    Reduction: The carbonyl group in the thiadiazole moiety can be reduced to form corresponding alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-diones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the thiadiazole moiety suggests potential interactions with sulfur-containing biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the furan carboxamide core, thiadiazole substituents, or aryl/heteroaryl modifications. Below is a detailed analysis of key analogs and their functional distinctions:

Furan Carboxamide Derivatives

  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide (CAS 793680-14-5) Structural Differences: The furan ring here is substituted with 2,5-dimethyl groups instead of 2-methyl-5-(2,5-dichlorophenyl). The thiadiazole is a 1,3,4-isomer with an ethyl group at position 3. The 1,3,4-thiadiazole isomer may exhibit altered binding kinetics in biological targets .
  • N-[3-(2-Oxidanylidenepropyl)-1,2,4-thiadiazol-5-yl]-5-(Phenylsulfanylmethyl)furan-2-carboxamide Structural Differences: The furan-2-carboxamide has a phenylsulfanylmethyl group at position 5, while the thiadiazole substituent is identical (2-oxopropyl). This could reduce environmental persistence in pesticidal applications .

Thiadiazole-Modified Analogs

  • 3-(Dichloroacetyl)-5-(2-Furanyl)-2,2-dimethyloxazolidine (Furilazole, CAS 121776-33-8)

    • Structural Differences : Replaces the thiadiazole-carboxamide scaffold with an oxazolidine ring and dichloroacetyl group.
    • Functional Implications : Furilazole is a herbicide safener, protecting crops from herbicide toxicity. The oxazolidine ring may enhance solubility but reduce thiadiazole-associated enzyme inhibition activity seen in the target compound .
  • Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-Hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate

    • Structural Differences : A thiazole-containing analog with a hydroperoxypropan-2-yl group.
    • Functional Implications : The hydroperoxy group introduces redox activity, which may confer antioxidant or pro-oxidant effects absent in the target compound. This structural complexity likely shifts applications toward pharmaceutical rather than agrochemical uses .

Aromatic Substitution Variants

  • 4-Chloro-N-[2-Methyl-3-(Tetrazol-1-yl)Phenyl]-3-Nitrobenzamide (CAS 852133-00-7) Structural Differences: Replaces the furan-thiadiazole system with a benzamide-tetrazole scaffold.

Research Findings and Implications

  • Bioactivity : The dichlorophenyl and thiadiazole groups in the target compound suggest dual functionality: halogenated aromatic moieties for lipid bilayer penetration and thiadiazole for enzyme inhibition (e.g., acetolactate synthase in plants). Analogs lacking these groups show reduced herbicidal activity .
  • Toxicity Profile: Dichlorophenyl derivatives may raise ecotoxicological concerns due to bioaccumulation, whereas non-halogenated analogs like furan-2-carboxamides with sulfanylmethyl groups degrade more readily .

Biological Activity

The compound 5-(2,5-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research . This article reviews the synthesis, characterization, and biological activity of this compound based on recent studies.

Chemical Structure

The molecular formula of the compound is C17H13Cl2N3O3SC_{17}H_{13}Cl_2N_3O_3S. Its structure features a furan ring, a thiadiazole moiety, and a dichlorophenyl substituent which enhances its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the furan ring through cyclization reactions.
  • Electrophilic aromatic substitution to introduce the dichlorophenyl group.
  • Cyclization reactions involving thiosemicarbazide derivatives to form the thiadiazole ring.
  • Coupling reactions to finalize the structure.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance:

  • In vitro assays demonstrated that it exhibits significant anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound showed an IC50 value of approximately 2.44 µM against these cell lines, indicating strong potency .
  • Mechanistic studies suggested that the compound may inhibit CDK9 kinase activity and interfere with STAT3 transcriptional activity, which are critical pathways in cancer cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • It displayed moderate to good activity against both Gram-positive and Gram-negative bacterial strains. For example, it showed minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 µg/mL against standard strains such as Staphylococcus aureus and Escherichia coli .
  • The presence of the thiadiazole group is believed to contribute significantly to its antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Study 1: Anticancer Effects

A study investigating various thiadiazole derivatives revealed that this specific compound induced apoptosis in cancer cells. The results indicated a notable increase in G0/G1 phase population and a decrease in S phase cells after treatment for 48 hours . This suggests that the compound effectively disrupts the cell cycle in cancerous cells.

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, derivatives of thiadiazoles were tested against clinical strains. The tested compounds exhibited varying degrees of efficacy, with some derivatives showing enhanced activity when modified with different alkyl groups . The study concluded that structural modifications could lead to improved antimicrobial properties.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesNotes
AnticancerMCF-72.44 µMInduces apoptosis; affects cell cycle
HCT-116Not specifiedInhibits CDK9 and STAT3 activity
AntimicrobialStaphylococcus aureus16–31.25 µg/mLEffective against Gram-positive bacteria
Escherichia coli16–31.25 µg/mLEffective against Gram-negative bacteria

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